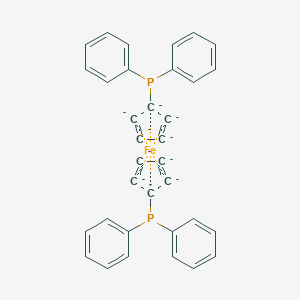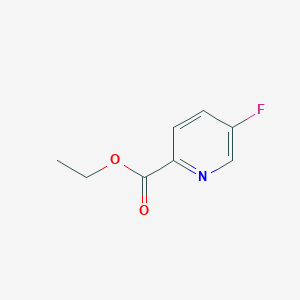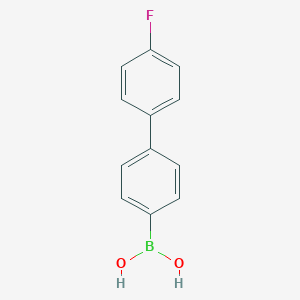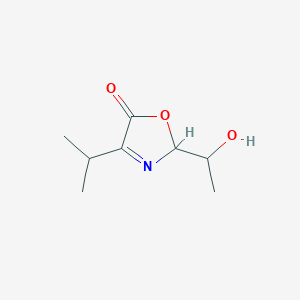
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OI-1 and is a derivative of oxazolone.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has potential applications in scientific research. One of the primary applications of this compound is in the field of immunology. It has been shown to induce regulatory T cells and suppress inflammatory responses in mice models. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is not fully understood. However, it has been shown to activate the aryl hydrocarbon receptor (AhR) pathway. Activation of AhR leads to the induction of regulatory T cells and suppression of inflammatory responses.
Biochemical and Physiological Effects:
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has been shown to have several biochemical and physiological effects. It induces the production of IL-10, a regulatory cytokine that suppresses inflammatory responses. It also upregulates the expression of Foxp3, a transcription factor that plays a crucial role in the development and function of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one in lab experiments is its ability to induce regulatory T cells and suppress inflammatory responses. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one. One of the directions is to explore its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Another direction is to investigate its mechanism of action and identify the molecular targets involved. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound with potential applications in scientific research. Its ability to induce regulatory T cells and suppress inflammatory responses makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Further research is needed to explore its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Synthesemethoden
The synthesis of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one can be achieved by reacting 4-isopropyloxazol-5(4H)-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one as a white crystalline solid.
Eigenschaften
CAS-Nummer |
152343-09-4 |
|---|---|
Produktname |
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-4-propan-2-yl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-7(9-6)5(3)10/h4-5,7,10H,1-3H3 |
InChI-Schlüssel |
ABQRYMQNEZJSMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
Kanonische SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
Synonyme |
5(2H)-Oxazolone, 2-(1-hydroxyethyl)-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



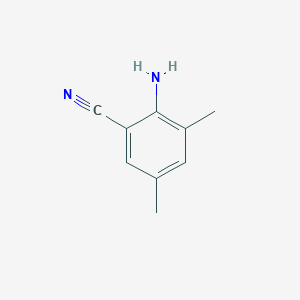

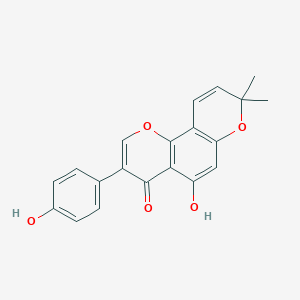
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
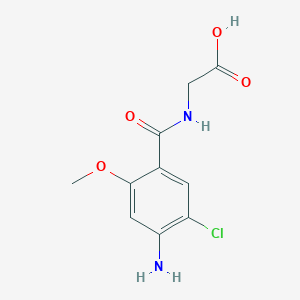
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)


